molecular formula C20H18N4O3 B2935546 N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide CAS No. 1251564-89-2

N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide

Cat. No.: B2935546
CAS No.: 1251564-89-2
M. Wt: 362.389
InChI Key: VTCFKHDRWOIDPI-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide is a heterocyclic benzamide derivative characterized by a benzamide core linked to a 3-phenyl-1,2,4-oxadiazole-substituted azetidine moiety. The compound’s structure combines a rigid azetidine ring (a four-membered nitrogen-containing heterocycle) with a 1,2,4-oxadiazole group, known for its metabolic stability and hydrogen-bonding capabilities. Benzamides are well-documented in medicinal chemistry for their roles in ion channel modulation, antimicrobial activity, and neurological applications .

Properties

IUPAC Name

N-[2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-17(11-21-19(26)15-9-5-2-6-10-15)24-12-16(13-24)20-22-18(23-27-20)14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFKHDRWOIDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Substituents and Their Implications

Compound Name/Structure Key Substituents Pharmacological Relevance Synthesis Method References
Target Compound Azetidine, 3-phenyl-1,2,4-oxadiazol-5-yl Potential ion channel modulation, antimicrobial (inferred) Likely multi-step coupling (not detailed)
N-(2-Oxo-2-phenylacetyl)benzamide Phenylacetyl group Antiarrhythmic, Kv1.3 ion channel blocker Photoreaction of 2,5-diphenyloxazole
Compound 45 () (3-Methyl-1,2,4-oxadiazol-5-yl)methylthio Anticancer, antiviral applications Unspecified
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Metal-catalyzed C–H bond functionalization Amide coupling
Etobenzanid () 2,3-Dichlorophenyl, ethoxymethoxy Pesticide (herbicide) Unspecified
  • Azetidine vs.
  • Oxadiazole Variations : The 3-phenyl-1,2,4-oxadiazole group in the target compound contrasts with the 3-methyl-oxadiazole in Compound 45 (). Phenyl substituents may enhance π-π stacking interactions with biological targets, while methyl groups prioritize steric effects .
  • Benzamide Core: All compounds share the benzamide scaffold, but substituents dictate applications.

Crystallographic and Conformational Comparisons

  • Planarity and Hydrogen Bonding: The non-planar geometry of N-(2-Oxo-2-phenylacetyl)benzamide () contrasts with the target compound’s azetidine-imposed rigidity. The azetidine’s constrained structure may reduce conformational flexibility, enhancing target selectivity .
  • Intermolecular Interactions: Weak C–H⋯π and hydrogen-bonding interactions stabilize related benzamides (). The target compound’s oxadiazole and azetidine groups may introduce additional hydrogen-bond donors/acceptors, influencing crystal packing and solubility .

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